

Physical and chemical characteristics of 1-(2-Aminoethyl)cyclobutan-1-ol

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Compound of Interest

Compound Name: 1-(2-Aminoethyl)cyclobutan-1-ol

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Technical Guide: 1-(2-Aminoethyl)cyclobutan-1ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological characteristics of **1-(2-Aminoethyl)cyclobutan-1-ol**. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs to postulate its properties and potential synthetic routes. This guide is intended to serve as a foundational resource for researchers interested in the evaluation and application of this novel cyclobutane derivative in drug discovery and development.

Introduction

Cyclobutane-containing compounds are of significant interest in medicinal chemistry due to their unique conformational constraints and three-dimensional structures, which can offer advantages in designing molecules with improved pharmacological profiles. The presence of both an amino and a hydroxyl group in **1-(2-Aminoethyl)cyclobutan-1-ol** suggests its potential as a versatile building block for the synthesis of more complex molecules with a range of biological activities. The cyclobutane scaffold can act as a rigid core, while the aminoethyl and



hydroxyl functionalities provide handles for further chemical modification and interaction with biological targets.

Postulated Physicochemical Characteristics

Direct experimental data for **1-(2-Aminoethyl)cyclobutan-1-ol** is not readily available in the current literature. The following table summarizes the postulated physical and chemical properties based on analogous compounds such as **1-ethylcyclobutanol** and **2-amino-1-phenylethanol**.[1][2][3][4]

Property	Postulated Value	Basis of Postulation
Molecular Formula	C ₆ H ₁₃ NO	-
Molecular Weight	115.17 g/mol	-
Appearance	Colorless to pale yellow liquid or low melting solid	Analogy with 2-amino-1-phenylethanol[1][5]
Boiling Point	~170-190 °C at atmospheric pressure	Inferred from related amino alcohols
Melting Point	< 25 °C	Inferred from related amino alcohols
Solubility	Soluble in water and polar organic solvents (e.g., ethanol, methanol)	Presence of polar amino and hydroxyl groups[1]
pKa (amino group)	~9-10	Typical for primary amines

Proposed Synthesis

A plausible synthetic route for **1-(2-Aminoethyl)cyclobutan-1-ol** involves the Grignard reaction of a protected aminoethyl magnesium halide with cyclobutanone, followed by deprotection. The use of a protecting group, such as a tert-butyloxycarbonyl (Boc) group, is essential to prevent the acidic proton of the amine from reacting with the Grignard reagent.[6][7][8]

Experimental Protocol



Step 1: Synthesis of N-Boc-2-bromoethylamine

- To a solution of 2-bromoethylamine hydrobromide (1 equivalent) in a mixture of dioxane and water at 0 °C, add sodium bicarbonate (2.5 equivalents).
- Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in dioxane.
- Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-2-bromoethylamine.

Step 2: Grignard Reaction with Cyclobutanone

- Activate magnesium turnings (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
- Add a solution of N-Boc-2-bromoethylamine (1 equivalent) in anhydrous THF dropwise to the activated magnesium to form the Grignard reagent.
- Cool the reaction mixture to 0 °C and add a solution of cyclobutanone (0.9 equivalents) in anhydrous THF dropwise.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.



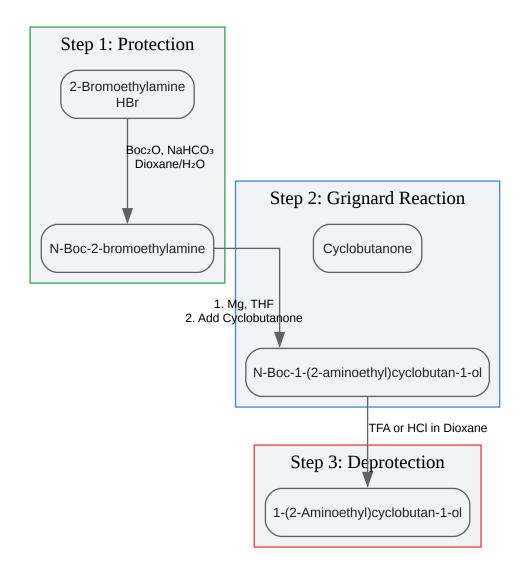
Purify the crude product by column chromatography to obtain N-Boc-1-(2-aminoethyl)cyclobutan-1-ol.

Step 3: Deprotection of the Boc Group

- Dissolve the N-Boc-**1-(2-aminoethyl)cyclobutan-1-ol** (1 equivalent) in a suitable solvent such as dichloromethane or dioxane.
- Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, at 0 °C.[6][7][9][10]
- Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Dissolve the residue in water and basify with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to a pH of >10.
- Extract the final product, **1-(2-Aminoethyl)cyclobutan-1-ol**, with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the pure product.

Mandatory Visualizations Proposed Synthetic Workflow



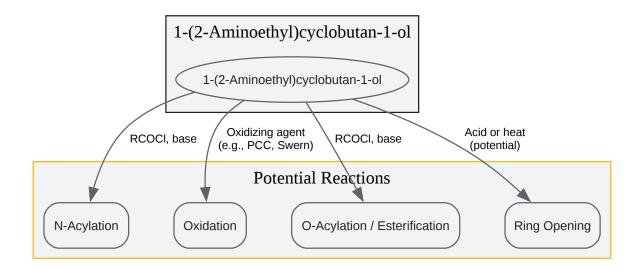


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Caption: Proposed multi-step synthesis of 1-(2-Aminoethyl)cyclobutan-1-ol.

Potential Chemical Reactions





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Caption: Potential chemical transformations of 1-(2-Aminoethyl)cyclobutan-1-ol.

Potential Biological Activities

While no specific biological data exists for **1-(2-Aminoethyl)cyclobutan-1-ol**, the gamma-amino alcohol motif is present in various biologically active molecules.[11][12] Compounds containing this scaffold have been investigated for a range of activities, including as neurotransmitter analogs and enzyme inhibitors. The rigid cyclobutane core may confer a specific conformation that could enhance binding to biological targets. Further research is warranted to explore the pharmacological potential of this compound.

Conclusion

This technical guide provides a postulated yet comprehensive overview of 1-(2-Aminoethyl)cyclobutan-1-ol, a novel molecule with potential applications in drug discovery and organic synthesis. The proposed synthetic route offers a viable method for its preparation, and the inferred physicochemical properties provide a basis for its handling and characterization. The functional groups present in the molecule suggest a rich chemistry that can be exploited for the generation of diverse derivatives. Future experimental studies are necessary to validate the properties and explore the biological activities of this promising compound.



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- To cite this document: BenchChem. [Physical and chemical characteristics of 1-(2-Aminoethyl)cyclobutan-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1376641#physical-and-chemical-characteristics-of-1-2-aminoethyl-cyclobutan-1-ol]

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